molecular formula C9H9N5OS B1483841 1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 2098140-76-0

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1483841
CAS No.: 2098140-76-0
M. Wt: 235.27 g/mol
InChI Key: GLMOBTNXEYFVEB-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H9N5OS and its molecular weight is 235.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Recent research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, a study on the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated the antidepressant activity of these compounds. The synthesized derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).

Another study involved the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some compounds demonstrated promising IC50 values, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Biological Activities

The search for new compounds with antimicrobial, antioxidant, and anti-inflammatory activities has led to the development of pyrazole-based heterocycles. One study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). Another study focused on thiophene-based azo dyes incorporating pyrazolone moiety, which were applied to polyester fabric as disperse dyes and evaluated for their antitumor activity, showing moderate activity in some compounds (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).

Additionally, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties was investigated. These compounds, including derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, showed significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Material Science Applications

Compounds containing the thiophene and pyrazole moieties have also found applications in material science, particularly in the development of emissive materials for opto-electronics. A study synthesized novel heterocyclic compounds with blue and green emission properties, which showed promising applications in opto-electronic devices (Ramkumar & Kannan, 2015).

Properties

IUPAC Name

2-(2-azidoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-13-11-2-3-14-9(15)5-8(12-14)7-1-4-16-6-7/h1,4-6,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMOBTNXEYFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

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